1-Benzyl 4-(tert-butyl) 6-methylene-1,4-diazepane-1,4-dicarboxylate
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Overview
Description
1-Benzyl 4-(tert-butyl) 6-methylene-1,4-diazepane-1,4-dicarboxylate is a synthetic organic compound with the molecular formula C19H26N2O4. This compound belongs to the class of diazepanes, which are seven-membered heterocyclic compounds containing two nitrogen atoms. It is characterized by the presence of benzyl, tert-butyl, and methylene groups attached to the diazepane ring, along with two ester functional groups.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-Benzyl 4-(tert-butyl) 6-methylene-1,4-diazepane-1,4-dicarboxylate typically involves the following steps:
Formation of the Diazepane Ring: The diazepane ring can be synthesized through a cyclization reaction involving appropriate diamines and diesters.
Introduction of Benzyl and tert-Butyl Groups: The benzyl and tert-butyl groups are introduced through alkylation reactions using benzyl halides and tert-butyl halides, respectively.
Methylene Group Addition: The methylene group is introduced via a methylenation reaction, often using formaldehyde or other methylene donors.
Esterification: The final step involves esterification to introduce the ester functional groups.
Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions, such as:
Catalysts: Use of catalysts to enhance reaction rates and yields.
Solvents: Selection of appropriate solvents to facilitate reactions and purifications.
Temperature and Pressure: Control of temperature and pressure to ensure optimal reaction conditions.
Chemical Reactions Analysis
Types of Reactions: 1-Benzyl 4-(tert-butyl) 6-methylene-1,4-diazepane-1,4-dicarboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ester groups to alcohols.
Substitution: Nucleophilic substitution reactions can replace the benzyl or tert-butyl groups with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or sodium ethoxide (NaOEt) are employed.
Major Products:
Oxidation: Formation of benzyl ketones or carboxylic acids.
Reduction: Formation of benzyl alcohols.
Substitution: Formation of substituted diazepane derivatives.
Scientific Research Applications
1-Benzyl 4-(tert-butyl) 6-methylene-1,4-diazepane-1,4-dicarboxylate has various applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory and analgesic effects.
Industry: Utilized in the development of novel materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-Benzyl 4-(tert-butyl) 6-methylene-1,4-diazepane-1,4-dicarboxylate involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, modulating their activity.
Pathways: It may influence biochemical pathways related to inflammation, pain, or other physiological processes.
Comparison with Similar Compounds
- 1-Benzyl 4-(tert-butyl) 6-hydroxy-6-methyl-1,4-diazepane-1,4-dicarboxylate
- 1-Benzyl 4-(tert-butyl) 5-methyl-1,4-diazepane-1,4-dicarboxylate
Comparison:
- Structural Differences: The presence of different substituents (e.g., hydroxy, methyl) on the diazepane ring.
- Chemical Properties: Variations in reactivity and stability due to different functional groups.
- Biological Activities: Differences in biological activities and potential therapeutic applications.
1-Benzyl 4-(tert-butyl) 6-methylene-1,4-diazepane-1,4-dicarboxylate stands out due to its unique combination of benzyl, tert-butyl, and methylene groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C19H26N2O4 |
---|---|
Molecular Weight |
346.4 g/mol |
IUPAC Name |
4-O-benzyl 1-O-tert-butyl 6-methylidene-1,4-diazepane-1,4-dicarboxylate |
InChI |
InChI=1S/C19H26N2O4/c1-15-12-20(17(22)24-14-16-8-6-5-7-9-16)10-11-21(13-15)18(23)25-19(2,3)4/h5-9H,1,10-14H2,2-4H3 |
InChI Key |
ZBBGSTVVIHQHBT-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCN(CC(=C)C1)C(=O)OCC2=CC=CC=C2 |
Origin of Product |
United States |
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